molecular formula C17H14Cl2N2O2 B8564001 [5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanol CAS No. 648869-25-4

[5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanol

Cat. No. B8564001
M. Wt: 349.2 g/mol
InChI Key: QHPBRJHJGKRCTC-UHFFFAOYSA-N
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Patent
US07037931B2

Procedure details

A solution of p-toluenesulfonic acid (1.22 kg, 6.28 mol) in methanol (20.0 L) was added to the THF/EtOAc solution of 5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1H-pyrazole (Example 515) at rt and the resulting mixture was stirred overnight (18 h). When HPLC analysis indicated the disappearance of the starting material, the reaction mixture was concentrated to remove methanol. The resulting mixture was washed with 10% aq. NaHCO3 (40.0 L) followed by brine (40.0 L). The organic layer was added to n-heptane and the resultant suspension was filtered, washed, and vacuum dried to afford [5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-methanol (4.65 kg, 63.7% over 3 chemical steps) as a solid. Data compared favorably with that obtained for Example 1, Step C.
Quantity
1.22 kg
Type
reactant
Reaction Step One
Name
THF EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.C1COCC1.CCOC(C)=O.[Cl:23][C:24]1[CH:25]=[C:26]([C:31]2[N:35]([C:36]3[CH:41]=[CH:40][C:39]([O:42][CH3:43])=[CH:38][CH:37]=3)[N:34]=[C:33]([CH2:44][O:45]C3CCCCO3)[CH:32]=2)[CH:27]=[CH:28][C:29]=1[Cl:30]>CO>[Cl:23][C:24]1[CH:25]=[C:26]([C:31]2[N:35]([C:36]3[CH:37]=[CH:38][C:39]([O:42][CH3:43])=[CH:40][CH:41]=3)[N:34]=[C:33]([CH2:44][OH:45])[CH:32]=2)[CH:27]=[CH:28][C:29]=1[Cl:30] |f:1.2|

Inputs

Step One
Name
Quantity
1.22 kg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
THF EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1.CCOC(=O)C
Name
5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1=CC(=NN1C1=CC=C(C=C1)OC)COC1OCCCC1
Name
Quantity
20 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight (18 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove methanol
WASH
Type
WASH
Details
The resulting mixture was washed with 10% aq. NaHCO3 (40.0 L)
ADDITION
Type
ADDITION
Details
The organic layer was added to n-heptane
FILTRATION
Type
FILTRATION
Details
the resultant suspension was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=CC(=NN1C1=CC=C(C=C1)OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 kg
YIELD: PERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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